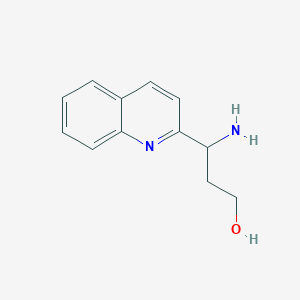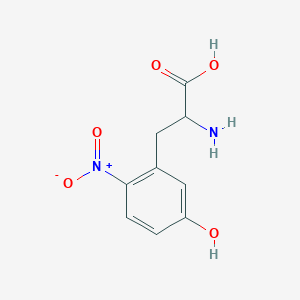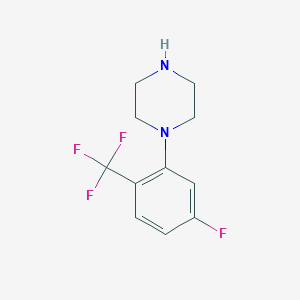
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a fluorinated phenyl ring, which can significantly influence its chemical properties and biological activities .
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes:
Starting Materials: 5-fluoro-2-(trifluoromethyl)aniline and piperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield
Análisis De Reacciones Químicas
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Major Products: The major products depend on the type of reaction. .
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives:
Similar Compounds: Examples include 1-(3-trifluoromethylphenyl)piperazine and 1-(4-trifluoromethylphenyl)piperazine.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in this compound makes it unique, as these groups can significantly alter its pharmacokinetic and pharmacodynamic properties
Propiedades
Fórmula molecular |
C11H12F4N2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-8-1-2-9(11(13,14)15)10(7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Clave InChI |
SUUGIEOQIULUEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=CC(=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


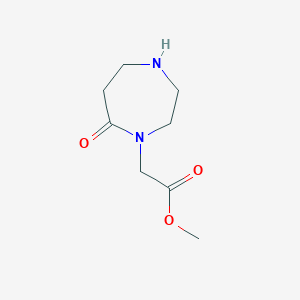
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)


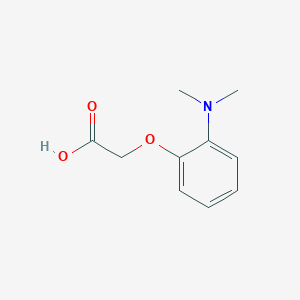
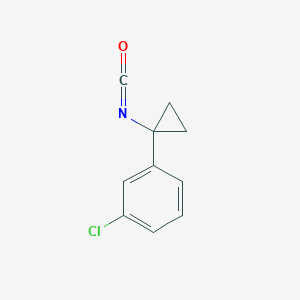
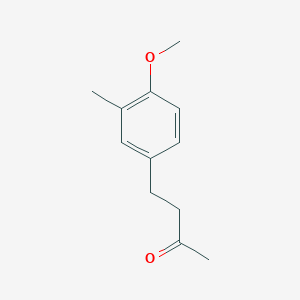
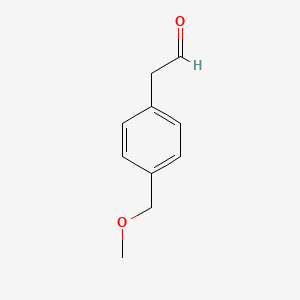
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
